molecular formula C14H10O4 B14254285 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- CAS No. 244121-75-3

9H-Xanthen-9-one, 7-hydroxy-1-methoxy-

Cat. No.: B14254285
CAS No.: 244121-75-3
M. Wt: 242.23 g/mol
InChI Key: FWBCCNVJDMEVSM-UHFFFAOYSA-N
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Description

Overview of the Xanthone (B1684191) Structural Scaffold (9H-xanthen-9-one)

The fundamental core of all xanthones is the 9H-xanthen-9-one scaffold. This tricyclic structure consists of a dibenzo-γ-pyrone framework, where two benzene (B151609) rings are fused to a central pyran ring containing a ketone group. The chemical formula for the basic xanthone structure is C₁₃H₈O₂. The planar and rigid nature of this scaffold provides a stable foundation for various functional groups, which in turn dictates the molecule's chemical properties and biological activity.

PropertyValue
Chemical Formula C₁₃H₈O₂
IUPAC Name 9H-Xanthen-9-one
Synonyms Dibenzo-γ-pyrone, Xanthone
Structure Tricyclic aromatic

Classification and Structural Diversity of Naturally Occurring and Synthetic Xanthones

The structural diversity of xanthones is vast, with hundreds of derivatives identified from natural sources such as plants, fungi, and lichens, as well as numerous synthetic analogues. This diversity arises from the various substitution patterns on the dibenzo-γ-pyrone core. Xanthones can be broadly classified based on the nature and position of these substituents.

Common Classification of Xanthones:

Simple Oxygenated Xanthones: These compounds are characterized by the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups at various positions on the xanthone nucleus.

Prenylated Xanthones: This is a large group of naturally occurring xanthones that contain one or more isoprenoid (prenyl) side chains.

Xanthone Glycosides: In this class, one or more sugar moieties are attached to the xanthone scaffold, typically through a hydroxyl group.

Bis-xanthones: These are dimeric structures formed by the linkage of two xanthone units.

Xanthonolignoids: These are hybrid molecules containing both a xanthone and a lignan (B3055560) moiety.

The specific arrangement of these substituents around the xanthone core is crucial in determining the molecule's interaction with biological targets.

Academic Relevance of Substituted Xanthones as a Class of Oxygenated Heterocycles

Substituted xanthones are often referred to as "privileged structures" in medicinal chemistry. nih.gov This term is used for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus exhibiting a wide range of pharmacological activities. The academic interest in xanthones stems from their demonstrated potential in various areas of biomedical research.

Numerous studies have highlighted the diverse bioactivities of xanthone derivatives, including:

Anticancer Activity: Many xanthones have shown cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects: Certain xanthones can modulate inflammatory pathways in the body.

Antioxidant Properties: The phenolic hydroxyl groups present in many xanthones contribute to their ability to scavenge free radicals.

Antimicrobial and Antiviral Activity: Xanthones have been investigated for their potential to combat bacterial, fungal, and viral infections. nih.gov

Neuroprotective Effects: Some xanthone derivatives have shown promise in protecting neuronal cells from damage.

The position and nature of the substituents on the xanthone scaffold are critical for their biological efficacy, making the synthesis and biological evaluation of new derivatives an active area of research.

Specific Focus on 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- within Xanthone Research

Within the vast family of xanthones, 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- represents a specific substitution pattern with potential for biological activity. While extensive research on this particular molecule is not as widespread as for some other xanthone derivatives, its structural features suggest it is of academic interest.

The presence of both a hydroxyl group at the 7-position and a methoxy group at the 1-position is a common feature in naturally occurring xanthones, particularly those isolated from plants of the Swertia genus. nih.gov For instance, a closely related compound, 8-O-[β-D-xylopyranosyl-(1-6) -β-D-glucopyranosyl] -1, 7-dihydroxy-3-methoxyxanthone, has been isolated from Swertia angustifolia. nih.gov This suggests that 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- may also be a natural product awaiting discovery or a key intermediate in the biosynthesis of more complex xanthones.

The combination of hydroxyl and methoxyl groups on the xanthone scaffold is known to influence its lipophilicity and hydrogen-bonding capabilities, which are crucial for its interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group is generally considered a lipophilic and weak hydrogen bond acceptor. The specific positioning of these groups in 7-hydroxy-1-methoxy-xanthone would create a unique electronic and steric profile, warranting further investigation into its potential pharmacological activities.

Future research on this compound could involve its isolation from natural sources, the development of efficient synthetic routes, and comprehensive biological screening to elucidate its potential as a therapeutic agent. The study of such specific substituted xanthones contributes to a deeper understanding of the structure-activity relationships within this important class of oxygenated heterocycles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

244121-75-3

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

7-hydroxy-1-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O4/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7,15H,1H3

InChI Key

FWBCCNVJDMEVSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

Synthetic Strategies and Methodologies for Xanthone Derivatives, Including 9h Xanthen 9 One, 7 Hydroxy 1 Methoxy Analogues

Classical and Established Synthetic Approaches for the Xanthone (B1684191) Core

Traditional methods for xanthone synthesis have been foundational, though they often require high temperatures and strong acids. nih.gov These routes, while historically significant, can suffer from limitations in yield and functional group tolerance. up.pt

One of the earliest methods for xanthone synthesis was developed by Michael and Kostanecki. up.pt This approach involves the distillation of a mixture containing a phenol (B47542), an o-hydroxybenzoic acid, and acetic anhydride. up.pt While historically important, this method is characterized by drastic experimental conditions and is generally low-yielding, limiting its application in modern synthetic chemistry. up.pt

The benzophenone (B1666685) route is one of the most prevalent classical strategies for synthesizing the xanthone core. up.pt This two-step process begins with an intermolecular Friedel-Crafts acylation, followed by an intramolecular cyclization.

The initial step involves the acylation of a phenol derivative with a salicylic (B10762653) acid derivative. This reaction is typically promoted by a dehydrating agent or a Lewis acid catalyst. nih.govnih.gov A common combination is zinc chloride in phosphoryl chloride. up.pt Another effective promoter is Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), which facilitates the formation of an acylium ion from the salicylic acid, which then reacts with the phenol partner. nih.gov This acylation yields a 2,2'-dihydroxybenzophenone (B146640) intermediate.

Table 1: Reagents in Friedel-Crafts Acylation for Xanthone Synthesis

Step Purpose Common Reagents/Catalysts
Acylation Formation of Benzophenone Intermediate Zinc Chloride (ZnCl₂), Phosphorus Oxychloride (POCl₃) up.pt
Eaton's Reagent (P₂O₅ in CH₃SO₃H) nih.gov
Aluminum Chloride (AlCl₃) nih.govresearchgate.net

| Cyclization | Ring Closure to form Xanthone | Acid or Base Catalysis researchgate.net |

The diaryl ether route, utilizing the Ullmann condensation, provides an alternative classical pathway to xanthones. up.pt This method also proceeds via a two-step sequence. First, a diaryl ether intermediate, specifically a 2-aryloxybenzoic acid, is synthesized. This is achieved through a copper-promoted Ullmann condensation between an aryl halide (typically an ortho-halobenzoic acid) and a phenolate. up.ptwikipedia.org Traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and the use of stoichiometric amounts of copper. wikipedia.orgnih.gov

Once the 2-aryloxybenzoic acid is formed, the second step is an intramolecular electrophilic cycloacylation to close the pyrone ring and form the xanthone skeleton. up.pt This cyclization is typically induced by strong acids. Because intermolecular acylation reactions often give higher yields than the initial Ullmann ether synthesis, the benzophenone route is frequently considered the more prevalent strategy of the two. up.pt

Modern advancements have improved the initial Ullmann coupling step by introducing soluble copper catalysts supported by various ligands, such as diamines, acetylacetonates, or picolinic acid, which allow the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.orgnih.gov

Modern and Efficient Methodologies for Xanthone Construction

Recent developments in synthetic methodology have focused on creating more efficient, milder, and often one-pot procedures for constructing the xanthone core. These methods leverage transition-metal catalysis and reactive intermediates to streamline the synthesis and improve substrate scope.

Modern approaches often seek to combine the acylation and cyclization steps into a single, efficient operation. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, offering an alternative to classical Friedel-Crafts reactions. google.com

One such method involves the reaction of a 2-substituted benzaldehyde (B42025) with a phenol derivative. google.com This process is believed to proceed via an initial ortho-acylation of the phenol, driven by a palladium or copper catalyst, followed by a subsequent intramolecular cyclization under basic conditions, where the ortho-substituent on the aldehyde acts as a leaving group to form the final xanthone product. google.com This C-H activation pathway is considerably milder and avoids the use of sensitive and harsh Lewis acids required in traditional Friedel-Crafts chemistry. google.com

Another elegant strategy employs a copper-catalyzed tandem reaction between salicylates and diaryliodonium salts. ccspublishing.org.cn This process is initiated by the etherification of the salicylate (B1505791) with the diaryliodonium salt, followed by an in-situ intramolecular Friedel-Crafts acylation of the resulting diaryl ether intermediate. This method provides multi-substituted xanthones in good yields through a concise and efficient intermolecular pathway. ccspublishing.org.cn

Table 2: Comparison of Classical vs. Modern Acylation Routes

Feature Friedel-Crafts Acylation (Classical) Metal-Catalyzed Ortho-Acylation (Modern)
Catalyst Stoichiometric Lewis Acids (e.g., AlCl₃) nih.govresearchgate.net Catalytic Copper or Palladium google.com
Key Step Electrophilic Aromatic Substitution C-H Bond Activation google.com
Conditions Often harsh, sensitive to air/water google.com Considerably milder google.com
Efficiency Multi-step process researchgate.net Can be performed as a one-pot or tandem reaction ccspublishing.org.cngoogle.com

| Substrate Scope | Limited functional group compatibility google.com | Broader functional group tolerance |

The use of highly reactive aryne intermediates offers a general and efficient one-pot method for preparing xanthones under non-acidic conditions. nih.gov This chemistry typically involves the generation of an aryne, such as benzyne, from a stable precursor like an o-(trimethylsilyl)aryl triflate in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govresearchgate.net

The reaction proceeds through a tandem sequence. First, the in-situ generated aryne undergoes an intermolecular nucleophilic coupling with a salicylate (an ortho-hydroxybenzoate). nih.gov This is followed by a rapid intramolecular electrophilic cyclization of the resulting intermediate to generate the xanthone core. nih.gov This method avoids the harsh conditions and tedious workup procedures associated with many classical syntheses, providing a direct route to the xanthone skeleton. nih.gov The process has been successfully applied to a variety of substituted salicylates and aryne precursors, demonstrating its utility in generating diverse xanthone analogues. nih.govamazonaws.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of xanthone derivatives. This methodology significantly reduces reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. sphinxsai.com The application of microwave irradiation in the synthesis of hydroxyxanthones has been shown to be a green and efficient procedure. For instance, the cyclization of substituted 2,2′-dihydroxybenzophenones to hydroxyxanthones can be achieved in water, an environmentally benign solvent, with excellent yields in a short duration. researchgate.net

One notable example is the synthesis of 3,6-dihydroxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone. Using microwave-assisted, sodium acetate-catalyzed annulation at 200 °C for 30-40 minutes, the product was obtained in a 93% yield with over 99% purity. Subsequent methylation of the dihydroxyxanthone yielded 3,6-dimethoxyxanthone in 94% yield. sc.edu This approach highlights the potential of MAOS for preparing key intermediates that can be further functionalized to produce a variety of substituted xanthones, including analogues of 7-hydroxy-1-methoxy-9H-xanthen-9-one.

The efficiency of microwave-assisted synthesis is further demonstrated in the preparation of various hydroxyxanthones from their corresponding benzophenone precursors. Reactions are typically completed within 8 to 15 minutes, affording yields ranging from 94% to 99%. researchgate.netresearchgate.net The introduction of additional hydroxyl groups on the benzophenone scaffold can slightly increase the required reaction time. researchgate.net A comparison of different catalysts in microwave-assisted hydroxyxanthone synthesis, such as Eaton's reagent and zinc chloride (ZnCl2), has shown that the choice of catalyst can significantly impact the yield, with ZnCl2 providing a higher yield in the synthesis of 3,7-dihydroxyxanthone. sciencetechindonesia.com

Examples of Microwave-Assisted Synthesis of Xanthone Derivatives
Starting MaterialProductReaction ConditionsYield (%)Reference
2,2',4,4'-Tetrahydroxy-benzophenone3,6-DihydroxyxanthoneNaOAc, 200 °C, 30-40 min, 150 W93 sc.edu
3,6-Dihydroxyxanthone3,6-Dimethoxyxanthone(CH₃)₂SO₄, Na₂CO₃, acetone, reflux94 sc.edu
Various HydroxybenzophenonesStructurally Diverse HydroxyxanthonesBase-catalyzed, water, 8-15 min94-99 researchgate.netresearchgate.net
2,5-Dihydroxybenzoate and Resorcinol3,7-DihydroxyxanthoneZnCl₂, MAOS23.07 sciencetechindonesia.com
2,5-Dihydroxybenzoate and Resorcinol3,7-DihydroxyxanthoneEaton's Reagent, MAOS9.38 sciencetechindonesia.com

Regioselective Functionalization of Xanthone Scaffolds

The biological activity of xanthone derivatives is highly dependent on the substitution pattern of the dibenzo-γ-pyrone core. Therefore, regioselective functionalization is a critical aspect of their synthesis. Transition metal-catalyzed reactions, particularly those involving rhodium, have proven to be powerful tools for the construction of highly functionalized xanthones.

A facile and efficient strategy for obtaining multihydroxylated xanthones involves a Rhodium-catalyzed cascade C-H activation/O-annulation reaction. acs.orgacs.orgnih.govresearchgate.net This redox-neutral process allows for the rapid coupling of diverse salicylaldehydes with 1,4-benzoquinones or 1,4-hydroquinones. acs.orgacs.orgnih.govresearchgate.net The reaction proceeds via a hydroxyl-directed aldehydic C-H bond activation, forming a five-membered rhodacycle intermediate. This is followed by migratory insertion of the quinone and subsequent reductive elimination to yield the xanthone product. acs.org This methodology offers broad functional group tolerance, with salicylaldehydes bearing both electron-donating and electron-withdrawing groups affording the corresponding xanthones in good to excellent yields (77-96%). acs.org This approach provides a direct route to biologically interesting multihydroxylated xanthones and has been applied to the synthesis of natural products such as subelliptenone and ravenelin. acs.orgacs.orgnih.govresearchgate.net

Another rhodium-catalyzed approach enables the direct synthesis of 2,2′-dihydroxybenzophenones, which are key precursors for xanthones, from functionalized salicylaldehydes. rsc.org The electronic properties of the substituents on the salicylaldehyde (B1680747) were found to influence the reaction outcome. rsc.org

Furthermore, the synthesis of polysubstituted xanthones can be achieved through tandem processes. For example, a novel multicomponent reaction involving 3-carbonylchromones, isocyanides, and dienophiles allows for the straightforward synthesis of polysubstituted 4-aminoxanthones. researchgate.net The reaction proceeds through an intermediate hydroxydihydroxanthenone, which can be isolated, confirming the proposed mechanism. This method represents the first example of a multicomponent reaction to obtain xanthones where three new carbon-carbon bonds are formed. researchgate.net

The coupling of arynes with substituted benzoates also provides an efficient route to xanthones. This reaction proceeds via a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. nih.gov The regioselectivity of this reaction is influenced by both steric and electronic effects during the nucleophilic attack on the aryne intermediate. nih.gov

Chemoenzymatic and Biocatalytic Approaches to Xanthone Synthesis

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis for the production of complex natural products like xanthones. These approaches often utilize enzymes or whole microbial cells to perform specific transformations with high regio- and stereoselectivity.

The biosynthesis of xanthones in plants provides a blueprint for developing biocatalytic strategies. The core xanthone structure is formed through a key branching step involving the regioselective cyclization of 2,3',4,6-tetrahydroxybenzophenone. nih.govresearchgate.net This reaction is catalyzed by distinct cytochrome P450 (CYP) enzymes, which direct the cyclization to form either 1,3,7-trihydroxyxanthone or 1,3,5-trihydroxyxanthone (B1664532). nih.govresearchgate.net These CYP enzymes, specifically members of the CYP81AA family, have been shown to be bifunctional, catalyzing both the 3'-hydroxylation of a benzophenone precursor and the subsequent intramolecular C-O oxidative phenol coupling. researchgate.net Understanding the structure and mechanism of these enzymes, including the identification of key residues responsible for their regioselectivity, opens the door to engineering these biocatalysts for the synthesis of specific xanthone analogues. acs.org

Further functionalization of the xanthone core in nature is also carried out by enzymes. For instance, xanthone 6-hydroxylase, another CYP-dependent monooxygenase, can hydroxylate 1,3,5-trihydroxyxanthone to produce 1,3,5,6-tetrahydroxyxanthone. mdpi.com The enzymatic glycosylation of xanthones is another important modification that can enhance their solubility and biological activity. Glucansucrases have been used to modify mangiferin (B1668620), a C-glucosylxanthone, to produce a diglycosylated product with improved properties. mdpi.com The use of isolated enzymes to achieve the glycosylation of xanthones like α-mangostin has also been demonstrated. mdpi.com

The application of biocatalytic C-H functionalization is a growing area in natural product synthesis. nih.gov Promiscuous enzymes, such as certain cytochrome P450s, that can accept a range of structurally related advanced intermediates are particularly valuable for late-stage functionalization in a synthetic route. nih.gov This approach allows for the introduction of functional groups at specific positions on a pre-formed xanthone scaffold, providing access to a diverse library of analogues.

Evaluation of Synthetic Route Efficiency, Yields, and Green Chemistry Principles

A comparative analysis of different catalytic methodologies for xanthone synthesis highlights the advantages of transitioning from traditional stoichiometric methods to catalytic processes. researchgate.netresearchgate.net Heterogeneous catalysts, in particular, often demonstrate superior performance in terms of reusability, selectivity, and minimal waste generation. researchgate.net Key green chemistry metrics such as Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and E-factor are used to quantitatively assess and compare the sustainability of different synthetic routes. researchgate.net The choice of solvent is another crucial factor, with a focus on developing protocols that utilize greener alternatives to traditional volatile organic solvents. researchgate.net

Microwave-assisted synthesis is often cited as a green technology due to its high efficiency, which leads to drastically reduced reaction times and often higher yields and purer products. sphinxsai.com The use of water as a solvent in microwave-assisted xanthone synthesis further enhances its green credentials. researchgate.net The optimization of synthetic routes by reducing the number of steps can also lead to significant improvements in both cost and sustainability. A streamlined three-step synthesis, for example, was shown to be 18 times less costly than a common sixteen-step route, primarily due to reductions in chemical and energy usage. nih.gov

Visible light-mediated photocatalysis offers another green approach to xanthone synthesis. The oxidation of 9H-xanthenes to the corresponding xanthones can be achieved using molecular oxygen as a cheap and environmentally friendly oxidant in the presence of a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. mdpi.comresearchgate.net This method provides high to quantitative yields under mild reaction conditions. researchgate.net

Comparison of Synthetic Strategies for Xanthones based on Green Chemistry Principles
Synthetic StrategyAdvantagesDisadvantagesKey Green Chemistry Aspects
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner products. sphinxsai.comRequires specialized equipment.Energy efficiency, potential for solvent-free reactions or use of green solvents like water. sphinxsai.comresearchgate.net
Heterogeneous CatalysisHigh reusability, selectivity, minimal waste generation. researchgate.netCatalyst preparation and characterization can be complex.Improved RME, PMI, and E-factor; suitable for large-scale applications. researchgate.net
Biocatalysis/Chemoenzymatic SynthesisHigh regio- and stereoselectivity, mild reaction conditions. nih.govEnzyme availability and stability can be limiting factors.Use of renewable resources, biodegradable catalysts, reactions in aqueous media.
Visible Light PhotocatalysisUses a renewable energy source, employs environmentally friendly oxidants like O₂. mdpi.comresearchgate.netMay require specific photocatalysts.Energy efficiency, use of green oxidants. mdpi.comresearchgate.net

Structural Elucidation and Advanced Characterization Techniques in Xanthone Research

Spectroscopic Analysis for Confirmation of Xanthone (B1684191) Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of xanthone derivatives. A combination of techniques provides complementary information to confirm the presence of the xanthone core, and the specific substitution pattern of the hydroxyl and methoxy (B1213986) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 9H-Xanthen-9-one, 7-hydroxy-1-methoxy-, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each aromatic proton, the methoxy group protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their relative positions on the xanthone scaffold. For instance, protons on the ring with the methoxy group would exhibit different shifts compared to those on the ring with the hydroxyl group. The methoxy group would appear as a sharp singlet, typically around δ 3.8-4.0 ppm. The hydroxyl proton signal's position could vary and may be broadened.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon (C-9) of the xanthen-9-one core is characteristically found at a downfield chemical shift (around δ 180 ppm). The signals for the carbon atoms attached to the oxygen of the methoxy and hydroxyl groups (C-1 and C-7) would also have distinctive chemical shifts.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. COSY spectra would reveal proton-proton couplings within the aromatic rings, while HMBC spectra would show correlations between protons and carbons over two or three bonds, confirming the placement of the methoxy group at C-1 and the hydroxyl group at C-7.

Hypothetical NMR Data for 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- (Note: This table is illustrative of expected data as specific experimental values were not found in literature searches.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-~160-165
2Aromatic H~90-100
3Aromatic H~110-120
4Aromatic H~105-115
4a-~155-160
5Aromatic H~115-125
6Aromatic H~120-130
7-~160-165
8Aromatic H~95-105
8a-~120-125
9-~175-185
9a-~115-120
10a-~145-150
1-OCH₃~3.9~55-60
7-OHVariable-

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the elemental composition of a molecule with high accuracy. For 9H-Xanthen-9-one, 7-hydroxy-1-methoxy-, HRMS analysis would provide the exact mass of the molecular ion. This data is used to calculate the precise molecular formula (C₁₄H₁₀O₄), confirming the presence of all expected atoms and serving as a key piece of identifying evidence. The fragmentation pattern observed in the MS/MS spectrum can also offer structural clues, such as the loss of a methyl group (-CH₃) from the methoxy substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- would exhibit characteristic absorption bands. Key expected vibrations include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching bands for the aromatic rings and the methoxy group (around 2850-3100 cm⁻¹), a strong C=O stretching band for the ketone group of the xanthone core (around 1600-1650 cm⁻¹), C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching bands for the ether and phenol (B47542) groups (around 1000-1300 cm⁻¹).

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (Phenol)3200-3600 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (Methoxy)2850-2960
C=O Stretch (Ketone)1600-1650
Aromatic C=C Stretch1450-1600
C-O Stretch (Ether/Phenol)1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. Xanthones typically display several strong absorption bands in the UV-Vis region due to their extensive π-electron system. The spectrum for 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- would be expected to show characteristic absorption maxima (λ_max) that are indicative of the xanthone core. The exact positions of these maxima are influenced by the nature and position of the substituents (auxochromes) like the hydroxyl and methoxy groups.

Chromatographic Purity Assessment and Identity Verification

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized or isolated compounds. High-Performance Liquid Chromatography (HPLC) is the most common method used for xanthones. A pure sample of 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- would show a single, sharp peak under various elution conditions. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column, mobile phase, flow rate) and can be used for identity verification by comparison with a reference standard. Coupling HPLC with a diode-array detector (DAD) allows for the simultaneous acquisition of the UV-Vis spectrum of the eluting peak, providing another layer of identity confirmation.

Structure Activity Relationship Sar Studies of Substituted Xanthones, with Emphasis on Hydroxyl and Methoxy Groups

Positional Significance of Substituents on the Xanthone (B1684191) Nucleus in Modulating Biological Activity

The biological activity of xanthone derivatives is intricately linked to the substitution pattern on their tricyclic core. nih.gov Specific positions on the xanthone nucleus have been identified as key determinants of their pharmacological effects.

Critical Roles of C-1, C-3, C-6, C-7, and C-8 Positions

Research has consistently highlighted the importance of substitutions at the C-1, C-3, C-6, C-7, and C-8 positions in dictating the biological profile of xanthones. nih.gov For instance, in the context of anticancer activity, oxygenation at the C-1, C-3, and C-6 positions, often in combination with prenylation at C-8, has been shown to be crucial for cytotoxicity. nih.gov The arrangement of substituents at these key positions influences the molecule's interaction with biological targets, thereby modulating its activity. For antidiabetic properties, functionalization at the C-1, C-3, C-6, C-7, and C-8 positions has been noted to enhance the activity of certain xanthones. nih.gov

Impact of Hydroxyl Group Presence (e.g., at C-7)

The presence and position of hydroxyl groups on the xanthone scaffold are paramount to its biological activity. nih.gov A hydroxyl group at the C-7 position, as seen in the subject compound 7-hydroxy-1-methoxy-9H-xanthen-9-one, can significantly influence the molecule's properties. For example, in some instances, a hydroxyl group at C-7 has been associated with the modulation of activity. However, its effect can be complex and context-dependent. In the case of γ-mangostin, a hydroxylated isoprenyl moiety can counteract the negative influence of a methoxy (B1213986) group at the C-7 position, restoring the inhibition of cyclin-dependent kinase 4 (CDK4). nih.gov Studies on hydroxyxanthones as anticancer agents against human liver carcinoma cells have suggested that a hydroxyl group at the 7-position may not be favorable for this specific activity. pandawainstitute.com Conversely, the substitution of free hydroxyl groups at C-3, C-6, and C-7 of mangiferin (B1668620) has been shown to remarkably enhance its inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. mdpi.comnih.gov

Impact of Methoxy Group Presence (e.g., at C-1)

The methoxy group, such as the one found at the C-1 position of 7-hydroxy-1-methoxy-9H-xanthen-9-one, also plays a crucial role in the SAR of xanthones. The introduction of a methoxy group can alter the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets. In some cases, methoxylation can lead to enhanced activity. For example, the presence of methoxy groups at positions 3 and 4 of the xanthone core has been shown to induce stronger inhibition of larval settlement in antifouling studies. nih.gov However, the influence of a methoxy group is highly dependent on its position. For instance, while a methoxy group at C-1 might be beneficial for a particular activity, its presence at other positions could be detrimental.

Influence of Diverse Functional Groups on Xanthone SAR

Table 1: Influence of Diverse Functional Groups on Xanthone SAR

Functional GroupPosition(s)Influence on Biological Activity
PrenylC-8Often enhances anticancer and antimicrobial activities. nih.govnih.gov
GlycosylC-2Can improve solubility and bioavailability, and in some cases, enhance biological activity. nih.gov
FuranAttached to the C-ringIn combination with other substituents, can contribute to enhanced anticancer activity. nih.gov
PyranAttached to the C-ringCan influence the anticancer properties of xanthones. nih.gov
Alkyl/Alkenyl/AlkynylVariousCan modulate lipophilicity and steric interactions, thereby affecting activity.
PhenylVariousCan introduce additional π-π stacking interactions and alter the overall shape of the molecule.

The introduction of a prenyl group , particularly at the C-8 position, is a recurring theme in highly active xanthones, significantly contributing to their anticancer and antimicrobial properties. nih.govnih.govGlycosylation , the attachment of a sugar moiety, can improve the pharmacokinetic properties of xanthones, such as solubility, and can also modulate their biological activity. nih.gov The fusion of furan and pyran rings to the xanthone nucleus creates more complex structures with altered biological profiles, often leading to enhanced anticancer effects. nih.gov The addition of various alkyl, alkenyl, alkynyl, and phenyl groups can fine-tune the lipophilicity, steric bulk, and electronic properties of the xanthone, allowing for the optimization of its activity against specific targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Xanthone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. jmolekul.com For xanthone derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their pharmacological effects. nih.gov

QSAR models for xanthone derivatives have revealed that a combination of electronic, steric, and lipophilic parameters often dictates their activity. For instance, a QSAR study on the anticancer activity of xanthone derivatives identified the net atomic charges at C-1, C-2, and C-3, along with the dipole moment and the logarithm of the partition coefficient (logP), as significant descriptors. nih.govresearchgate.net Another QSAR model for xanthones with anticancer activity highlighted the importance of dielectric energy, the number of hydroxyl groups, logP, a shape index, and the solvent-accessible surface area. nih.gov These models provide a mathematical framework for predicting the activity of novel xanthone derivatives and for guiding the design of more potent compounds.

Application of Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. nih.gov In the context of xanthone derivatives, CoMFA has been successfully applied to elucidate the structural requirements for various biological activities.

A CoMFA study on xanthone derivatives as xanthine (B1682287) oxidase inhibitors generated contour maps that visualized the regions where steric bulk and electrostatic charge would be favorable or unfavorable for activity. nih.gov These maps provide a three-dimensional representation of the SAR, offering valuable guidance for the rational design of new and more potent inhibitors. By aligning a series of xanthone derivatives and calculating their steric and electrostatic fields, CoMFA can generate predictive models that aid in the optimization of lead compounds.

Application of Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the three-dimensional shape and physicochemical properties of molecules with their biological activities. Unlike other methods, CoMSIA calculates similarity indices across a grid, evaluating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. This approach avoids singularities at atomic positions and generates easily interpretable contour maps that guide the rational design of more potent compounds. researchgate.net

Several CoMSIA studies have been successfully applied to series of xanthone derivatives to predict their efficacy against various biological targets, such as cancer cell lines and enzymes like α-glucosidase. researchgate.net These models demonstrate strong predictive power, as evidenced by their statistical validation parameters. For instance, a CoMSIA model developed for xanthone derivatives as α-glucosidase inhibitors yielded a cross-validated r² (q²) of 0.610 and a conventional r² of 0.949, indicating a robust and predictive model. researchgate.net

Model TypeTargetq² (r²cv)Key FieldsReference
CoMSIA α-glucosidase0.6100.949Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor researchgate.net
CoMFA α-glucosidase0.5800.949Steric, Electrostatic researchgate.net

The contour maps generated from these CoMSIA studies provide critical insights into the SAR of xanthones. For a compound like 7-hydroxy-1-methoxy-9H-xanthen-9-one, these maps can highlight the importance of its functional groups. For example, a map might show a favorable region for a hydrogen-bond donor near the 7-position, underscoring the positive contribution of the hydroxyl group to the molecule's binding affinity. Similarly, regions where steric bulk or specific electrostatic properties enhance or diminish activity can be identified, providing a detailed roadmap for optimizing the xanthone scaffold.

Utilization of Molecular Descriptors in Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) models rely on molecular descriptors—numerical values that characterize the chemical and physical properties of a molecule—to establish a mathematical correlation with biological activity. bio-hpc.eu For xanthone derivatives, a wide range of descriptors have been employed to predict their potency, particularly their cytotoxic effects against cancer cells. nih.govjmolekul.com These descriptors can be physicochemical (e.g., LogP), electronic (e.g., atomic charges), or topological (e.g., shape indices). nih.govnih.gov

One notable QSAR study on the anticancer activity of xanthones identified several key descriptors that significantly contribute to their cytotoxicity. nih.govnih.gov The resulting model demonstrated a strong correlation between these descriptors and the observed biological activity. nih.gov

The best-fit QSAR equation was determined as: log(1/IC₅₀) = -8.124(qC1) - 35.088(qC2) - 6.008(qC3) + 1.831(μ) + 0.540(logP) - 9.115 nih.govnih.gov

This equation reveals that the net atomic charges on the first three carbon atoms of the xanthone A-ring (qC1, qC2, qC3), the dipole moment (μ), and the logarithm of the partition coefficient (logP) are the most influential factors for predicting cytotoxic activity. nih.govnih.gov The model showed excellent statistical significance with a correlation coefficient (r) of 0.976, indicating that 97.6% of the variance in cytotoxic activity could be explained by these descriptors. nih.gov

DescriptorDefinitionImpact on Biological Potency
Net Atomic Charge (qC) The electrical charge on a specific atom in the molecule.Influences electrostatic interactions with biological targets. Specific charge distributions on the xanthone ring are crucial for anticancer activity. nih.govresearchgate.net
Dipole Moment (μ) A measure of the overall polarity of the molecule.Affects solubility, membrane permeability, and non-covalent interactions with receptors. nih.govjmolekul.comresearchgate.net
LogP The logarithm of the partition coefficient between n-octanol and water.A measure of hydrophobicity, which is critical for drug transport and interaction with cellular components. nih.govnih.gov
Solvent-Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.Relates to how the molecule interacts with its environment and is correlated with anticancer activity. nih.gov
Number of Hydroxyl Groups The count of –OH groups in the molecule.Important for hydrogen bonding and has been identified as a key descriptor in QSAR models for anticancer activity. nih.gov

These findings underscore that modifications to the xanthone structure, particularly those affecting electronic distribution and hydrophobicity, can be rationally guided by QSAR models to enhance biological potency.

Correlation of Physicochemical Parameters with Biological Potential

The biological potential of xanthones is deeply rooted in their fundamental physicochemical properties. Parameters such as electronic structure, the molecular energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and the dipole moment govern how these molecules interact with biological systems.

Electronic Properties: The distribution of electrons within the xanthone scaffold is a primary determinant of its reactivity and interaction capabilities. QSAR studies have consistently shown that the net atomic charges at specific positions on the aromatic rings are strongly correlated with cytotoxic activity. nih.govresearchgate.net Furthermore, the electron-transfer (ET) potential, a measure of antioxidant capacity, is dominated by the presence and arrangement of hydroxyl groups. Moieties like catechol or hydroquinone (B1673460) significantly enhance ET potential, whereas methoxy groups have a much smaller effect. nih.gov This highlights the critical role of the 7-hydroxy group in the potential antioxidant activity of 7-hydroxy-1-methoxy-9H-xanthen-9-one.

Molecular Energy Gap (HOMO-LUMO): The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a crucial quantum chemical parameter that reflects the chemical reactivity and stability of a molecule. pmf.unsa.bamdpi.com A smaller energy gap suggests that a molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. pmf.unsa.banih.gov In the context of drug design, a more reactive compound may exhibit greater biological activity due to more favorable interactions with its target. researchgate.net For xanthones, QSAR models have incorporated HOMO and LUMO energies as descriptors, finding them to be significant predictors of anticancer activity. mdpi.comjmolekul.comresearchgate.net A lower LUMO energy, for instance, has been correlated with increased cytotoxic activity against certain cancer cell lines. mdpi.com

Physicochemical ParameterSignificance in Biological Potential
Electronic Properties (e.g., Atomic Charges) Dictate electrostatic interactions and reactivity. The charge on specific atoms in the xanthone ring is directly correlated with anticancer activity. nih.govscispace.com
Molecular Energy Gap (HOMO-LUMO) Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity and potentially greater biological activity. pmf.unsa.baresearchgate.net
Dipole Moment Reflects molecular polarity. Influences solubility, membrane transport, and the strength of interactions with biological targets. nih.govresearchgate.net

Computational and Theoretical Investigations of Xanthones and Their Derivatives

Density Functional Theory (DFT) Applications in Understanding Xanthone (B1684191) Behavior

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties, offering a balance between accuracy and computational cost.

Calculation of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry. HOMO energy is related to the molecule's ability to donate an electron, while LUMO energy corresponds to its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. A smaller gap suggests that a molecule is more reactive.

For xanthone derivatives, DFT calculations can determine these electronic properties, which are valuable for understanding their antioxidant potential and reaction mechanisms. However, specific calculated values for 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- are not available in the searched scientific literature.

Table 1: Electronic Properties via DFT

ParameterDescriptionCalculated Value for 9H-Xanthen-9-one, 7-hydroxy-1-methoxy-
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Data not available in searched literature
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Data not available in searched literature
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.Data not available in searched literature

Analysis of Structural Parameters, Geometries, and Vibrational Frequencies

DFT is also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared and Raman spectra. This theoretical spectrum can be compared with experimental data to confirm the molecular structure. The fundamental structure of xanthones consists of a planar three-ring skeleton.

A full geometric optimization and frequency analysis for 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- would provide foundational data on its structural characteristics, but these specific findings are not detailed in the available research.

Elucidation of Reaction Mechanisms and Thermodynamic Stabilities

By mapping the potential energy surface, DFT calculations can elucidate the pathways of chemical reactions, identify transition states, and calculate activation energies. This is critical for understanding how a molecule like a xanthone derivative might participate in biological processes, such as scavenging free radicals. Thermodynamic properties, including enthalpy, entropy, and Gibbs free energy, can also be computed to assess the stability of different molecular forms and the feasibility of reactions. Such detailed mechanistic and thermodynamic studies for 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- have not been reported in the reviewed literature.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Specific Receptor and Enzyme Active Sites

Docking simulations can model the interaction of 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- with various biological targets to predict its potential inhibitory activity. The simulation calculates a docking score, which estimates the binding affinity between the ligand and the target protein; a more negative score typically indicates a stronger interaction. Relevant targets for xanthones include enzymes implicated in various diseases, such as Aldose Reductase (diabetic complications), Xanthine (B1682287) Oxidase (gout), Acetylcholinesterase (Alzheimer's disease), Cyclooxygenase-2 (COX-2, inflammation), and Keap1 (oxidative stress response).

While related xanthones have been investigated for activity against targets like Xanthine Oxidase, specific binding affinity scores for 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- against these enzymes are not available in the searched literature. researchgate.net

Table 2: Predicted Binding Affinities from Molecular Docking

Enzyme TargetPDB CodePredicted Binding Affinity (kcal/mol) for 9H-Xanthen-9-one, 7-hydroxy-1-methoxy-
Aldose Reductasee.g., 1IEIData not available in searched literature
Xanthine Oxidasee.g., 3NVWData not available in searched literature
Acetylcholinesterasee.g., 7E3HData not available in searched literature
COX-2e.g., 5IKTData not available in searched literature
Keap1e.g., 4ZY3Data not available in searched literature

Identification of Key Intermolecular Interactions

Beyond predicting binding affinity, docking simulations provide a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for a ligand's specificity and potency. Key interactions include:

Hydrogen Bonding: Formed between hydrogen bond donors (like the hydroxyl group on the xanthone) and acceptors (like oxygen or nitrogen atoms in amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the aromatic rings) and nonpolar residues in the protein's active site.

Pi-Stacking: A type of non-covalent interaction between aromatic rings, which is common for planar molecules like the xanthone core.

A detailed analysis of the binding pose of 9H-Xanthen-9-one, 7-hydroxy-1-methoxy- within an enzyme's active site would reveal the specific amino acid residues it interacts with and the nature of these stabilizing forces. However, such specific interaction maps are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior Studies

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing Molecular Dynamics (MD) simulations focused on 9H-Xanthen-9-one, 7-hydroxy-1-methoxy-. While MD simulations are a powerful computational tool for investigating the conformational stability and dynamic behavior of various molecules, including other xanthone derivatives, specific studies on this particular compound have not been published.

In principle, MD simulations could provide valuable insights into the behavior of 7-hydroxy-1-methoxy-9H-xanthen-9-one. Such studies would typically involve:

Force Field Parameterization: Developing or adapting a set of parameters (a force field) that accurately describes the intramolecular and intermolecular forces governing the atoms of the molecule.

System Setup: Placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

Simulation Production: Solving Newton's equations of motion for the system over a specific time period, typically nanoseconds to microseconds, to generate a trajectory of atomic positions and velocities.

Analysis: Analyzing this trajectory to understand conformational preferences, flexibility, hydrogen bonding patterns, and interactions with its environment.

Without specific studies, any discussion of its conformational stability or dynamic behavior would be purely speculative.

Cheminformatics and Virtual Screening Methodologies for Xanthone Libraries in Lead Discovery

The application of cheminformatics and virtual screening to libraries of xanthone compounds for the purpose of lead discovery is a well-established strategy in medicinal chemistry. These computational techniques allow for the rapid in-silico assessment of large numbers of compounds against specific biological targets, prioritizing those with the highest likelihood of activity for further experimental testing.

Library Preparation: Assembling a digital library of xanthone structures, which would include derivatives with varied substitution patterns. This involves standardization of chemical structures and generation of 3D conformers.

Pharmacophore Modeling: Creating models based on the essential structural features required for a molecule to interact with a specific biological target.

Molecular Docking: Simulating the binding of each compound in the library to the active site of a target protein to predict binding affinity and pose.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.

A study focused on novel aminated xanthones as potential p53-activating agents utilized in-silico docking to predict the binding poses and residues involved in the potential MDM2-p53 interaction, demonstrating the utility of these methods for the broader class of xanthone derivatives. nih.gov However, the specific outcomes or inclusion of 7-hydroxy-1-methoxy-9H-xanthen-9-one in such a screening cascade is not documented.

Below is a representative table of methodologies often employed in the virtual screening of chemical libraries, including those that would be applicable to xanthones.

Methodology Purpose Typical Application for Xanthones
Ligand-Based Virtual Screening Identifies molecules similar to known active compounds.Screening for xanthones with similar properties to a known bioactive xanthone.
Structure-Based Virtual Screening Docks compounds into the 3D structure of a biological target.Identifying xanthones that may bind to the active site of a specific enzyme or receptor.
Pharmacophore Screening Searches for molecules that match a 3D arrangement of chemical features necessary for activity.Finding xanthones that possess the key features to interact with a target of interest.
QSAR Modeling (Quantitative Structure-Activity Relationship) - Relates chemical structure to biological activity.Predicting the activity of untested xanthones based on models built from known active ones.

Pharmacological Mechanisms and Molecular Targets of Xanthones in Research

Enzyme Inhibition and Activation Studies (e.g., Aldose Reductase, Xanthine (B1682287) Oxidase, Acetylcholinesterase, COX-2)

There is currently no available scientific literature detailing the specific effects of 7-hydroxy-1-methoxy-9H-xanthen-9-one on the inhibition or activation of enzymes such as Aldose Reductase, Xanthine Oxidase, Acetylcholinesterase, or COX-2.

Receptor Modulation and Signaling Pathway Interactions (e.g., Protein Kinase C modulation, Nrf2 pathway activation via Keap1 inhibition)

Specific studies on the interaction of 7-hydroxy-1-methoxy-9H-xanthen-9-one with receptors or its ability to modulate signaling pathways, including Protein Kinase C or the Nrf2 pathway through Keap1 inhibition, have not been identified in the reviewed scientific literature.

Investigation of Antioxidant Mechanisms (e.g., Free Radical Scavenging, Electron-Transfer Potential)

While many xanthone (B1684191) derivatives are investigated for their antioxidant properties, specific research detailing the free radical scavenging capabilities or electron-transfer potential of 7-hydroxy-1-methoxy-9H-xanthen-9-one is not currently available. researchgate.netresearchgate.net

Anti-Infective Mechanisms (e.g., Antibacterial, Antifungal, Antiviral Activities)

Although the compound has been isolated from plant sources, there are no specific studies available that have evaluated the antibacterial, antifungal, or antiviral activities of 7-hydroxy-1-methoxy-9H-xanthen-9-one. researchgate.netresearchgate.netresearchgate.net

Anti-Inflammatory Pathway Interventions

Detailed investigations into the anti-inflammatory effects of 7-hydroxy-1-methoxy-9H-xanthen-9-one and its potential interventions in anti-inflammatory pathways have not been reported in the available scientific literature.

Neurobiological Interactions and Modulations (e.g., Anti-seizure, Anti-Alzheimer's effects, Inhibition of Aβ aggregation)

There is no available research data on the neurobiological interactions of 7-hydroxy-1-methoxy-9H-xanthen-9-one, including any potential anti-seizure or anti-Alzheimer's disease effects or its capacity to inhibit Aβ aggregation.

Q & A

Q. What are the recommended synthetic routes for 7-hydroxy-1-methoxy-9H-xanthen-9-one, and what critical parameters influence yield?

The compound can be synthesized via base-mediated hydrolysis followed by acidification. For example, a similar xanthenone derivative (compound 9 in ) was synthesized using 1.0 M NaOH in methanol under 10-hour stirring, followed by HCl acidification to precipitate the product. Key parameters include reaction time, temperature (ambient vs. reflux), and stoichiometric ratios of base/acid. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to resolve structural ambiguities in substituted xanthenones?

For 7-hydroxy-1-methoxy derivatives, 1^1H-NMR analysis should focus on distinguishing methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and hydroxyl proton signals, which may require deuterated DMSO to observe exchangeable -OH protons. In , 1^1H-NMR confirmed the methoxy group and hydroxyl substitution pattern. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is recommended to assign adjacent protons and verify the xanthenone backbone .

Q. What are the stability considerations for 7-hydroxy-1-methoxy-9H-xanthen-9-one under varying storage conditions?

Stability data for analogous xanthenones (e.g., 9H-xanthene-3-carboxylic acid derivatives in and ) indicate that moisture and light exposure should be minimized. Storage in airtight containers under inert gas (N2_2) at –20°C is advised for long-term stability. Reactivity with oxidizing agents or strong acids/bases necessitates compatibility testing before designing experiments .

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC/MS) be adapted to quantify trace levels of 7-hydroxy-1-methoxy-9H-xanthen-9-one in environmental samples?

Derivatization (e.g., silylation of hydroxyl groups) may enhance volatility for GC/MS analysis, as demonstrated for methoxsalen in air samples (). Method validation should include spike-recovery tests and calibration against certified standards. Note that ozone interference in atmospheric sampling () requires concurrent ozone monitoring to avoid false positives .

Q. What experimental strategies address contradictions in spectral data (e.g., UV-Vis vs. fluorescence) for xanthenone derivatives?

Discrepancies may arise from solvent polarity effects or aggregation. For example, fluorescence quenching in polar solvents can be mitigated using non-polar solvents or micellar systems. In , fluorescence-based assays required optimization of solvent (DMSO concentration <1% to avoid artifacts). Cross-validation with HPLC-coupled photodiode array detection is recommended .

Q. How can in vivo models (e.g., DSS-induced colitis) be employed to study the anti-inflammatory activity of 7-hydroxy-1-methoxy-9H-xanthen-9-one?

details a murine colitis model where a xanthenone derivative reduced inflammation via COX-2 modulation. Key steps include:

  • Pre-treatment with the compound (oral administration) 48 hours before DSS exposure.
  • Monitoring clinical markers (colon length, histopathology) and molecular targets (RT-PCR for inflammatory cytokines).
  • Dose-response studies to establish efficacy and toxicity thresholds .

Q. What computational methods are suitable for predicting the reactivity of 7-hydroxy-1-methoxy-9H-xanthen-9-one in photochemical reactions?

Density functional theory (DFT) can model excited-state behavior and predict sites for radical formation or bond cleavage. For example, used X-ray crystallography to validate the planar xanthenone core, which informs computational models of π-π stacking interactions. Software like Gaussian or ORCA with TD-DFT modules is recommended for simulating UV-Vis spectra .

Methodological Challenges and Solutions

Q. How can researchers mitigate decomposition during the synthesis of methoxy-substituted xanthenones?

  • Reactive intermediates : Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups before introducing methoxy substituents.
  • Catalytic optimization : Use palladium catalysts for cross-coupling reactions to reduce side products (e.g., employed Pd-mediated synthesis of methoxy-xanthene derivatives).
  • In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before degradation .

Q. What analytical workflows resolve co-elution issues in HPLC analysis of xanthenone analogs?

  • Mobile phase optimization : Adjust acetonitrile/water ratios or add ion-pairing agents (e.g., 0.1% formic acid).
  • Column selection : Use C18 columns with smaller particle sizes (2–3 µm) for higher resolution.
  • LC-MS/MS : Confirm identity via fragmentation patterns, as done for related compounds in and .

Q. How do steric and electronic effects influence the biological activity of 7-hydroxy-1-methoxy-9H-xanthen-9-one derivatives?

  • Structure-activity relationship (SAR) studies : Modify substituents at positions 2, 4, and 8 to assess cytotoxicity and target binding (e.g., linked methoxy groups to reduced oxidative stress).
  • Electron-withdrawing groups : Introduce halogens or nitro groups to enhance electrophilicity and interaction with biological targets.
  • Molecular docking : Validate interactions with enzymes (e.g., COX-2) using AutoDock or Schrödinger Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.